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Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of

numerous biologically active compounds. Its unique electronic properties and ability to

participate in various intermolecular interactions have made it a cornerstone in medicinal

chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities,

including but not limited to, kinase inhibition for cancer therapy, and applications in neurology.

[1][2] This guide focuses on a specific, functionalized derivative, 6-bromo-1-methyl-1H-
indazol-5-ol, a molecule poised for further elaboration in drug discovery programs. The

strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for

chemical modification, making it a valuable building block for creating libraries of novel

compounds.

This document provides a comprehensive overview of the chemical properties, a proposed

synthetic pathway, and detailed experimental protocols for 6-bromo-1-methyl-1H-indazol-5-ol.
The methodologies are grounded in established chemical principles and data from closely

related analogues, offering a robust framework for researchers in organic synthesis and drug

development.
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Physicochemical and Spectroscopic Profile
While experimental data for 6-bromo-1-methyl-1H-indazol-5-ol is not extensively published,

we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

Property
Predicted
Value/Information

Rationale/Reference

Molecular Formula C8H7BrN2O Based on structure

Molecular Weight 229.06 g/mol Calculated from formula

Appearance
Likely a solid at room

temperature

Typical for substituted

indazoles[3]

Melting Point 170-180 °C
Similar to related bromo-

indazole derivatives

Solubility

Soluble in polar aprotic

solvents (e.g., DMF, DMSO),

moderately soluble in alcohols

(e.g., methanol, ethanol)

General solubility for

functionalized heterocycles

GHS Classification Warning: Harmful if swallowed

Based on the GHS

classification for the closely

related 6-bromo-1-methyl-1H-

indazole[4]

Spectroscopic Characterization
The structural elucidation of 6-bromo-1-methyl-1H-indazol-5-ol would rely on a combination

of spectroscopic techniques. Below are the expected spectral features, drawing parallels with

known indazole derivatives.[5][6]

1H NMR (in DMSO-d6):

N-CH3: A singlet around 3.8-4.0 ppm.
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Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm),

corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be

influenced by the electronic effects of the bromo and hydroxyl groups.

OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely

appearing downfield (>9.0 ppm).

Indazole C3-H: A singlet around 8.0-8.2 ppm.

13C NMR (in DMSO-d6):

N-CH3: A signal around 35-40 ppm.

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The

carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have

characteristic chemical shifts.

Mass Spectrometry (MS):

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a

prominent molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the

characteristic isotopic pattern for a compound containing one bromine atom.

Infrared (IR) Spectroscopy:

A broad absorption band in the region of 3200-3500 cm-1, corresponding to the O-H

stretching of the hydroxyl group.

C-H stretching bands in the aromatic region (around 3000-3100 cm-1) and aliphatic region

(for the methyl group, around 2850-2950 cm-1).

C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm-1

region.

Proposed Synthesis Pathway
A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is

a proposed multi-step synthesis for 6-bromo-1-methyl-1H-indazol-5-ol, starting from a
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commercially available material. This pathway is designed based on well-established

transformations in heterocyclic chemistry.[1][7]

Step 1: Nitration Step 2: Acetylation Step 3: Diazotization and Cyclization Step 4: N-Methylation Step 5: Reduction of Nitro Group Step 6: Diazotization and Hydrolysis Final Product

4-Bromo-2-methylaniline 4-Bromo-5-nitro-2-methylaniline
HNO₃, H₂SO₄

N-(4-Bromo-5-nitro-2-methylphenyl)acetamideAcetic Anhydride 6-Bromo-5-nitro-1H-indazole
NaNO₂, H⁺

6-Bromo-1-methyl-5-nitro-1H-indazole
CH₃I, K₂CO₃

6-Bromo-1-methyl-1H-indazol-5-amine
SnCl₂, HCl

6-Bromo-1-methyl-1H-indazol-5-ol

1. NaNO₂, H₂SO₄

2. H₂O, Heat

Potential Reactions

6-Bromo-1-methyl-1H-indazol-5-ol
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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